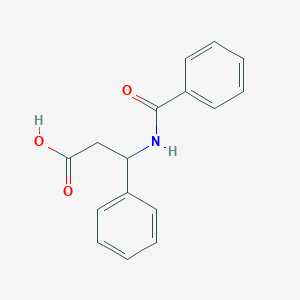

3-Benzoylamino-3-phenyl-propionic acid

Beschreibung

Historical Context of Benzoylamino-Propionic Acid Derivatives in Chemical Synthesis

The history of benzoylamino-propionic acid derivatives is intrinsically linked to the broader development of amino acid chemistry. A pivotal moment in the synthesis of N-acyl amino acids was the advent of the Erlenmeyer-Plöchl azlactone and amino acid synthesis in the late 19th century. wikipedia.orgdrugfuture.comchemeurope.comwikiwand.com This series of reactions, discovered in part by Friedrich Gustav Carl Emil Erlenmeyer, allows for the transformation of N-acyl glycines into various other amino acids through an oxazolone (B7731731) (azlactone) intermediate. wikipedia.orgchemeurope.com

Specifically, hippuric acid (N-benzoylglycine) can be cyclized in the presence of acetic anhydride (B1165640) to form 2-phenyloxazolone. wikipedia.org This intermediate can then react with aldehydes, such as benzaldehyde (B42025), to form an azlactone, which upon reduction can yield phenylalanine. wikipedia.orgchemeurope.com This classical method laid the groundwork for the synthesis of a wide array of N-benzoyl amino acids and their derivatives, providing a versatile tool for creating peptide building blocks and other complex organic molecules. While originally focused on α-amino acids, the principles of N-acylation and subsequent transformations have been adapted and expanded for the synthesis of β-amino acid derivatives, including those with a benzoylamino-propionic acid structure.

Significance of the 3-Benzoylamino-3-phenyl-propionic Acid Scaffold in Organic Chemistry

The this compound scaffold is of significant interest in organic chemistry, primarily due to its nature as a chiral β-amino acid derivative. β-Amino acids and their derivatives are crucial building blocks in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation.

The stereogenic center at the β-position of the this compound scaffold makes it a valuable component in asymmetric synthesis. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction, are a cornerstone of modern organic synthesis. wikipedia.org While specific examples of this compound being used directly as a chiral auxiliary are not extensively documented, its structural motifs are found in more complex chiral auxiliaries like oxazolidinones and camphorsultam, which are widely used in asymmetric alkylation and aldol (B89426) reactions. wikipedia.org The defined stereochemistry of the scaffold can be exploited to induce diastereoselectivity in a variety of chemical transformations, leading to the synthesis of enantiomerically pure target molecules.

The presence of the benzoyl group also influences the molecule's reactivity and physical properties. It can participate in hydrogen bonding and π-stacking interactions, which can be important for molecular recognition and self-assembly processes. Furthermore, the amide bond can be cleaved under specific conditions, allowing for the deprotection of the amino group for further functionalization.

Overview of Key Research Areas Pertaining to this compound

While dedicated research solely on this compound is emerging, the broader class of N-benzoyl amino acids and β-phenylalanine derivatives has been the subject of extensive investigation across several key areas:

Medicinal Chemistry and Drug Discovery: N-benzoyl-phenylalanine derivatives have been studied for their potential pharmacological activities. For instance, N-acylphenylalanines have been shown to interact with the sulphonylurea receptor in pancreatic beta-cells, suggesting potential applications in the study of diabetes. nih.gov The incorporation of the benzoyl group can modulate the lipophilicity and bioavailability of parent amino acid structures, a strategy often employed in drug design to enhance therapeutic efficacy. caringsunshine.com Furthermore, derivatives of N-benzoyl-phenylalanine have been investigated as potential anticancer agents and for their anti-inflammatory properties. explorationpub.com

Peptide and Peptidomimetic Synthesis: As a protected β-amino acid, this compound is a valuable building block for the synthesis of β-peptides and other peptidomimetics. β-Peptides are known to form stable secondary structures, such as helices and sheets, and are resistant to proteolytic degradation, making them attractive candidates for the development of novel therapeutics. The benzoyl protecting group can be selectively removed to allow for peptide bond formation.

Asymmetric Catalysis: The chiral nature of the this compound scaffold makes it a potential ligand for asymmetric metal catalysis. Chiral ligands are essential for controlling the stereoselectivity of a wide range of metal-catalyzed reactions, including hydrogenations, C-C bond formations, and oxidations. While not yet a widely used ligand, the structural features of this compound suggest its potential for development in this area.

Materials Science: The ability of N-acylated amino acids to self-assemble into well-ordered nanostructures has garnered significant interest in materials science. The interplay of hydrogen bonding from the amide and carboxylic acid groups, along with hydrophobic interactions of the phenyl and benzoyl rings, could potentially be harnessed to create novel biomaterials with applications in areas such as drug delivery and tissue engineering.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzamido-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(19)11-14(12-7-3-1-4-8-12)17-16(20)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRZBLYAGRWDUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385404 | |

| Record name | 3-Benzoylamino-3-phenyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17207-57-7 | |

| Record name | 3-Benzoylamino-3-phenyl-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzoylamino 3 Phenyl Propionic Acid and Its Analogues

General Synthetic Strategies for Beta-Amino Acid Architectures

The synthesis of β-amino acids, which are homologues of α-amino acids with an additional methylene (B1212753) unit in their carbon backbone, can be achieved through several versatile chemical methods. illinois.edu These strategies are crucial for creating the core structure of compounds like 3-Benzoylamino-3-phenyl-propionic acid.

Common synthetic approaches include:

Arndt-Eistert Homologation : This method converts an α-amino acid into its corresponding β-amino acid by extending the carbon chain. illinois.edunumberanalytics.com

Mannich Reaction : A multicomponent reaction that is effective for synthesizing β-amino acids with diverse side chains. illinois.edunumberanalytics.com It often involves the reaction of an enolate with an imine. organic-chemistry.org

Conjugate Addition : This strategy involves the addition of a nucleophile, such as an amine, to α,β-unsaturated esters or similar compounds to form the β-amino acid skeleton. illinois.edunumberanalytics.com

Metal-Catalyzed Hydrogenation : The hydrogenation of β-amino linked acrylates using metal catalysts is another common route. illinois.edu

Catalytic Carboxylation : Nickel-catalyzed carboxylation of aziridines provides an alternative pathway to β-amino acids. illinois.edu

While effective, many of these traditional methods can require pre-functionalized starting materials and multiple synthetic steps. illinois.edu Recent advancements have focused on developing more direct and efficient syntheses from simpler building blocks like olefins and aziridines, such as through palladium-catalyzed aminocarbonylation. illinois.edu

Targeted Synthetic Routes to this compound

Specific synthetic routes have been developed to target the precise architecture of this compound and its derivatives. These methods often employ coupling reactions and multi-step sequences to construct the molecule.

Coupling reactions are fundamental to forming the key carbon-carbon and carbon-nitrogen bonds in the target molecule. The Mannich reaction, a classic example of a C-C bond-forming coupling reaction, is particularly relevant. In one detailed synthesis of a β-amino acid derivative, an in-situ generated electrophile, derived from benzyl (B1604629) isopropoxymethyl carbamate (B1207046) and the Lewis acid Titanium tetrachloride, reacts with the titanium enolate of an N-acylated oxazolidinone. orgsyn.org This specific transformation is described as a carbamidomethylation, which is a type of Mannich reaction, yielding the desired β-amino acid structure with high diastereoselectivity. orgsyn.org

The synthesis of this compound and its analogues often involves carefully planned multi-step sequences. A prominent example is the asymmetric synthesis of a protected β²-amino acid derivative, which serves as a building block for β-peptides. orgsyn.org This sequence can be summarized as follows:

Acylation : A chiral auxiliary, (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ), is first acylated with 3-phenylpropanoyl chloride to form an N-acyl oxazolidinone. orgsyn.org

Mannich Reaction : The resulting compound undergoes a diastereoselective Mannich-type reaction with an electrophile generated from a protected aminomethyl ether and a Lewis acid (TiCl₄). orgsyn.org

Purification : The product from the Mannich reaction is purified via crystallization to isolate the desired diastereomer. orgsyn.org

Hydrolysis : The chiral auxiliary is cleaved from the product through hydrolysis using lithium hydroxide (B78521) and hydrogen peroxide, yielding the final (R)-2-(Benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid. orgsyn.org

Another documented route involves the hydrogenation of (E)-3-Nitrocinnamic acid, followed by subsequent treatment to yield 3-(3-benzoylamino-phenyl)-propionic acid, a structural isomer of the target compound. lookchem.com

Precursors and Starting Materials in this compound Synthesis

The selection of appropriate precursors is critical for the successful synthesis of this compound. The structure of the target molecule, which contains a 3-phenylpropionic acid core and a benzoylamino group, dictates the choice of starting materials.

Key precursors and starting materials identified in various synthetic routes include:

| Precursor/Starting Material | Role in Synthesis |

| 3-Phenylpropionic acid / 3-Phenylpropanoyl chloride | Provides the core C9 backbone of the target molecule. orgsyn.org |

| (E)-3-Nitrocinnamic acid | Used as a precursor to an isomer, where the nitro group is reduced to an amine and then benzoylated. lookchem.com |

| Cinnamaldehyde | Can be hydrogenated to 3-phenylpropanal, which is then oxidized to 3-phenylpropionic acid. google.com |

| (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) | A chiral auxiliary used to control stereochemistry in asymmetric synthesis. orgsyn.org |

| Benzyl isopropoxymethyl carbamate | Acts as a source for the protected aminomethyl electrophile in Mannich reactions. orgsyn.org |

| (±)-trans-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid | A starting material for the synthesis of a hydroxylated analogue. researchgate.net |

| Malonic ester | Used in combination with benzyl chloride derivatives to prepare halogenated phenylpropionic acids. google.com |

Reaction Conditions and Catalysis in the Preparation of this compound

Specific reaction conditions and the use of catalysts are essential for achieving high yields and selectivity in the synthesis of this compound and its analogues.

A detailed look at the conditions for an asymmetric, multi-step synthesis reveals a high degree of control: orgsyn.org

Temperature : Reactions are often conducted at very low temperatures to ensure selectivity. For example, the formation of the lithium enolate occurs at -40°C, and the subsequent Mannich reaction is performed between -50°C and -35°C. The final hydrolysis step is carried out at 0-5°C. orgsyn.org

Solvents : Anhydrous solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) are commonly used to prevent unwanted side reactions. orgsyn.org

Reagents : Strong bases such as n-Butyllithium are used for deprotonation to form enolates. Triethylamine is used as a base in the presence of a Lewis acid. orgsyn.org

Catalysis : Lewis acids like Titanium tetrachloride (TiCl₄) are employed to activate the electrophile in the Mannich reaction. orgsyn.org

In other synthetic strategies for β-amino acids, various catalysts are employed. Hydrogenation steps may use nickel or platinum catalysts. lookchem.com More advanced catalytic systems for general β-amino acid synthesis include palladium, rhodium, and copper complexes, as well as enzymatic resolutions which offer environmentally friendly alternatives under aqueous conditions. illinois.eduorganic-chemistry.orgchiroblock.com

| Reaction Step | Catalyst/Reagent | Solvent | Temperature |

| Enolate Formation | n-Butyllithium | Tetrahydrofuran (THF) | -70°C to -15°C orgsyn.org |

| Mannich Reaction | Titanium tetrachloride (TiCl₄), Triethylamine | Dichloromethane | -50°C to -35°C orgsyn.org |

| Auxiliary Cleavage | Lithium hydroxide, Hydrogen peroxide | THF / Water | 0°C to 5°C orgsyn.org |

| Hydrogenation | Nickel or Platinum | Water, Ethanol | 50°C lookchem.com |

Stereochemical Control in the Synthesis of 3 Benzoylamino 3 Phenyl Propionic Acid Derivatives

Enantioselective Synthesis of 3-Benzoylamino-3-phenyl-propionic Acid Analogues

Enantioselective synthesis, also known as asymmetric synthesis, involves the preferential formation of one enantiomer over the other from an achiral or racemic substrate. This is often accomplished by using chiral catalysts, reagents, or auxiliaries that create a chiral environment for the reaction, thereby directing the formation of a specific stereoisomer.

A widely employed strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a subsequent reaction, and are then removed to yield the enantiomerically enriched product.

One prominent example is the Evans oxazolidinone-auxiliary method, which has been successfully applied to the enantioselective synthesis of β-amino acid derivatives. orgsyn.org In this approach, a valine-derived chiral auxiliary, 4-isopropyl-5,5-diphenyl-oxazolidinone (DIOZ), is first acylated with 3-phenylpropanoyl chloride. The resulting N-acyl oxazolidinone is then converted into its titanium enolate, which undergoes a diastereoselective Mannich reaction with a benzyl (B1604629) carbamate-derived electrophile. orgsyn.org This key step establishes the new stereocenter with high control. The reaction yields the desired diastereomer in a 9:1 ratio over the minor stereoisomer. orgsyn.org Subsequent cleavage of the chiral auxiliary with lithium hydroperoxide affords the desired (R)-β-amino acid derivative, and the valuable DIOZ auxiliary can be recovered and reused. orgsyn.org

Another versatile chiral reagent extensively used for the asymmetric synthesis of a wide variety of amines is tert-butanesulfinamide. yale.edu This auxiliary can be condensed with aldehydes to form N-sulfinyl imines, which then undergo nucleophilic addition. The bulky tert-butylsulfinyl group effectively shields one face of the imine, leading to highly stereoselective addition and the formation of chiral amines after cleavage of the auxiliary. yale.edu

| Method | Chiral Auxiliary | Key Reaction | Diastereomeric Ratio (d.r.) | Reference |

| Evans Asymmetric Synthesis | (4S)-4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ) | Mannich Reaction of a Ti-enolate | 9:1 | orgsyn.org |

Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. One biocatalytic approach for obtaining enantiomerically enriched amino acid derivatives is enzymatic kinetic resolution. In this process, an enzyme selectively acts on one enantiomer of a racemic mixture, converting it into a different product, while leaving the other, desired enantiomer unreacted.

For instance, D-threonine aldolase (B8822740) has been used for the stereoisomeric enrichment of D,L-threo 2-amino-3-hydroxy-3-phenylpropionic acids. google.com This enzyme selectively cleaves the D-threo isomer at the bond between the C2 and C3 atoms, breaking it down into benzaldehyde (B42025) and an amino acid (glycine or alanine). google.com The L-threo isomer is not recognized by the enzyme and remains in the reaction mixture. By allowing the enzymatic reaction to proceed, the mixture becomes progressively enriched in the L-enantiomer, which can then be isolated with high enantiomeric excess. google.com The byproducts of the enzymatic cleavage, benzaldehyde and the amino acid, are the original starting materials for the synthesis of the racemic compound and can potentially be recycled. google.com

The aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction that can be rendered asymmetric to create chiral β-hydroxy carbonyl compounds, which are key precursors to β-amino acids. By employing chiral auxiliaries or catalysts, the reaction can proceed with high diastereo- and enantioselectivity.

Research has demonstrated highly diastereoselective asymmetric reductive aldol reactions. For example, the aldol reaction of an enolate generated from an enone with isopropylidene-D-glyceraldehyde can provide a single diastereomer in good yield. purdue.edu Furthermore, chiral auxiliaries derived from amino acids, such as a phenylalaninol-derived sulfonamide, have been shown to direct aldol reactions to produce aldol products with excellent syn-diastereoselectivity, achieving diastereomeric ratios as high as 98:2. purdue.edu These highly stereoselective aldol methodologies provide a robust pathway to constructing the carbon backbone of this compound analogues with precise control over the newly formed stereocenters.

Diastereoselective Synthesis of this compound Derivatives

When a molecule contains multiple stereocenters, diastereoselective synthesis aims to control the relative configuration between them. The aforementioned asymmetric synthesis methods often exhibit inherent diastereoselectivity.

The Evans auxiliary method, for example, is highly diastereoselective, producing the (R,S)-diastereomer of the β-amino acid derivative with a 9:1 diastereomeric ratio. orgsyn.org Similarly, the use of a phenylalaninol-derived chiral sulfonamide in aldol reactions leads to excellent syn-diastereoselectivity (98:2 d.r.). purdue.edu

Conversely, it is also possible to selectively synthesize anti-diastereomers by choosing a different catalytic system. For example, direct asymmetric Mannich-type reactions catalyzed by (S)-2-methoxymethylpyrrolidine (SMP) have been developed to provide β-amino carbonyl compounds with high anti-diastereoselectivity. psu.edu This contrasts with proline-catalyzed Mannich reactions, which typically yield syn-products. psu.edu The ability to selectively generate either syn- or anti-diastereomers is crucial for accessing the full spectrum of possible stereoisomers of functionalized amino acid derivatives.

| Reaction Type | Catalyst / Auxiliary | Predominant Diastereomer | Diastereomeric Ratio (d.r.) | Reference |

| Mannich Reaction | Evans DIOZ Auxiliary | (R,S) | 9:1 | orgsyn.org |

| Aldol Reaction | Phenylalaninol-derived sulfonamide | syn | 98:2 | purdue.edu |

| Mannich-type Reaction | (S)-2-methoxymethylpyrrolidine (SMP) | anti | up to 92% ee | psu.edu |

Optical Resolution Techniques for Racemic Mixtures

Optical resolution is a traditional yet effective method for obtaining pure enantiomers by separating a racemic mixture. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can be separated based on differences in their physical properties, such as solubility.

For example, racemic (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was successfully resolved using the chiral resolving agent cinchonidine. nih.govresearchgate.net This process yielded the optically pure (S)- and (R)-enantiomers in approximately 70% yield. nih.govresearchgate.net In another case, (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid was resolved using (1S,2S)- and (1R,2R)-2-amino-1-(4-nitrophenyl)-1,3-propanediol as resolving agents, affording the separated enantiomers in yields of 73% and 66%, respectively. nih.gov

Preferential crystallization is a powerful resolution technique applicable to racemic mixtures that crystallize as a conglomerate—a physical mixture of separate crystals of the two enantiomers. In this method, a supersaturated solution of the racemate is seeded with a crystal of one pure enantiomer, inducing the crystallization of that enantiomer exclusively.

This technique has been successfully applied to derivatives of this compound. It was discovered that the benzylammonium salt of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid exists as a conglomerate at room temperature. nih.gov By seeding a supersaturated solution of this racemic salt, the (2R,3S)- and (2S,3R)-salts were obtained with high optical purities of 90-97%. nih.gov Similarly, (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid was also found to form a conglomerate, and its resolution by preferential crystallization yielded the (S)- and (R)-enantiomers with optical purities of about 90%. nih.govresearchgate.net The hydrochloride salt of threo-2-amino-3-hydroxy-3-phenylpropanoic acid was also resolved via preferential crystallization, yielding enantiomers with 90-92% optical purity. nih.gov

| Compound Resolved | Method | Resulting Optical Purity | Reference |

| Benzylammonium salt of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid | Preferential Crystallization | 90-97% | nih.gov |

| (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid | Preferential Crystallization | ~90% | nih.govresearchgate.net |

| (2RS,3SR)-threo-2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride | Preferential Crystallization | 90-92% | nih.gov |

Chiral Resolving Agents in the Purification of Optically Active Intermediates

The synthesis of enantiomerically pure this compound and its derivatives often relies on the separation of racemic mixtures. One of the most established and widely used methods for this purpose on a preparative scale is chiral resolution through the formation of diastereomeric salts. wikipedia.orglibretexts.org This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Due to their different physicochemical properties, such as solubility, these diastereomers can be separated by conventional methods like fractional crystallization. libretexts.org After separation, the chiral resolving agent is removed, yielding the purified enantiomers. wikipedia.org

This resolution strategy can be applied to intermediates at different stages of the synthesis. For instance, the racemic precursor, 3-amino-3-phenylpropionic acid (also known as β-phenylalanine), can be resolved using a chiral acid. nih.govspcmc.ac.in Alternatively, the final product, this compound, which is a chiral carboxylic acid, can be resolved using an enantiomerically pure chiral base. libretexts.orgspcmc.ac.in

The success of this method hinges on the selection of an appropriate chiral resolving agent that forms well-defined crystalline salts with one of the diastereomers, allowing for efficient separation. wikipedia.org Commonly used resolving agents for chiral carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as 1-phenylethylamine. libretexts.orglibretexts.org For the resolution of chiral amines, chiral acids like tartaric acid and camphorsulfonic acid are frequently employed. libretexts.orgut.ac.ir

Detailed Research Findings

Research on compounds structurally similar to this compound demonstrates the practical application of this resolution technique. A notable study focused on the optical resolution of (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid, a hydroxylated analog. nih.gov In this work, the researchers successfully used the enantiomers of 2-amino-1-(4-nitrophenyl)-1,3-propanediol as resolving agents to separate the racemic acid. The process afforded the desired enantiomers in good yields and high optical purity after separation of the diastereomeric salts. nih.gov

The key findings from this resolution are summarized in the table below.

| Target Enantiomer | Chiral Resolving Agent | Yield (%)* | Optical Purity of Separated Salt (%) |

|---|---|---|---|

| (2R,3S)-2 | (1S,2S)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 73 | 90-97 |

| (2S,3R)-2 | (1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | 66 | 90-97 |

*Yield based on half of the starting amount of the racemic compound.

Another pertinent example involves the enantioseparation of 3-hydroxy-3-phenylpropionic acid, which shares the core structure of the target molecule. A study demonstrated its efficient resolution using erythro-2-amino-1,2-diphenylethanol (ADPE) as the resolving agent. mdpi.com This research highlighted the critical role of the crystallization solvent in optimizing the yield and optical purity of the resulting diastereomeric salt. The choice of solvent significantly impacts the differential solubility of the diastereomers, which is the basis for their separation. mdpi.com

The influence of different solvents on the resolution of racemic 3-hydroxy-3-phenylpropionic acid with (-)-ADPE is detailed in the following table.

| Solvent | Yield of Salt (%) | Optical Purity (ee %) of Acid from Salt |

|---|---|---|

| Methanol (B129727) (MeOH) | 38 | 91 |

| Ethanol (EtOH) | 37 | 85 |

| 2-Propanol (IPA) | 41 | 98 |

| Acetonitrile (MeCN) | 39 | 94 |

| Acetone | 36 | 75 |

These studies underscore the effectiveness of diastereomeric salt formation for obtaining optically active intermediates essential for the stereocontrolled synthesis of this compound derivatives. The careful selection of both the chiral resolving agent and the crystallization solvent is paramount to achieving high enantiomeric purity and acceptable yields.

Chemical Reactivity and Transformations of 3 Benzoylamino 3 Phenyl Propionic Acid

Reduction Reactions of 3-Benzoylamino-3-phenyl-propionic Acid Systems

The reduction of the this compound scaffold can target the carboxylic acid or potentially the benzoyl group's carbonyl. A relevant example is found in the synthesis of (R)- and (S)-β-phenylalanine derivatives, where a β-hydroxyester precursor is reduced using sodium borohydride (B1222165) nih.gov. This indicates that the carbon skeleton is stable to hydride reducing agents, which would likely reduce the carboxylic acid function to a primary alcohol.

The benzoyl group itself is generally resistant to reduction under mild conditions that would, for example, reduce a ketone. Catalytic hydrogenation, a common method for reduction, would typically require harsh conditions to reduce the amide carbonyl or the aromatic rings.

Hydrolytic Transformations of this compound Esters and Amides

The hydrolysis of ester and amide derivatives of this compound is a fundamental transformation, typically catalyzed by acid or base.

Ester Hydrolysis: Esters of this compound can be hydrolyzed to the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by acids or, more commonly, by bases in a process known as saponification. For instance, the hydrolysis of N-Cbz-L-phenylalanine methyl ester can be achieved without epimerization using specific catalysts nii.ac.jp. The development of mild alkaline hydrolysis methods, using systems like NaOH in methanol (B129727)/CH2Cl2, allows for the efficient saponification of even sterically hindered esters at room temperature researchgate.net.

Amide Hydrolysis: The amide bond in the this compound backbone or in its C-terminal amide derivatives can also be cleaved through hydrolysis.

Acid-Catalyzed Hydrolysis: The stability of the amide bond can be surprisingly sensitive to the electronic nature of the N-acyl group under mild acidic conditions (e.g., trifluoroacetic acid/water) acs.org. For N-benzoyl amides, electron-donating substituents on the benzoyl ring can accelerate the rate of hydrolysis, a relationship that can be correlated with the substituent's Hammett σ value acs.org. This proceeds through the presumed intermediacy of an oxazolinium ion acs.org.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis of secondary and tertiary amides can be achieved under non-aqueous conditions using NaOH in solvents like methanol/dichloromethane (B109758) or methanol/dioxane researchgate.netarkat-usa.org. In these systems, the rate of hydrolysis increases with the lipophilicity of the amide, reversing the typical reactivity trend seen in aqueous solutions researchgate.net.

Enzymatic Hydrolysis: Specific enzymes can catalyze the hydrolysis of amide derivatives. For example, bovine and porcine trypsins can hydrolyze Nα-benzoyl-p-guanidino-L-phenylalaninamide nih.gov. Other enzymes like acylase I and carboxypeptidase are also known to hydrolyze N-acyl derivatives of phenylalanine nih.gov.

| Derivative Type | Reaction | Conditions/Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| Esters | Alkaline Hydrolysis (Saponification) | NaOH in MeOH/CH2Cl2 (1:9) | Efficient for sterically hindered esters at room temperature. | researchgate.net |

| Amides | Acid Hydrolysis | Trifluoroacetic acid/water | Rate is dependent on electronic effects of the N-benzoyl substituent. | acs.org |

| Amides | Alkaline Hydrolysis | NaOH in MeOH/Dioxane (non-aqueous) | Effective for secondary and tertiary amides; rate increases with lipophilicity. | researchgate.netarkat-usa.org |

| Amides | Enzymatic Hydrolysis | Trypsin | Hydrolyzes specific amide substrates like Nα-benzoyl-p-guanidino-L-phenylalaninamide. | nih.gov |

Cyclization Reactions Involving this compound Moieties

The structure of this compound is conducive to intramolecular cyclization reactions, particularly involving the carboxylic acid and amide functionalities.

A significant cyclization pathway occurs during the activation of the carboxylic acid for peptide coupling. N-benzoyl amino acids are known to racemize under these conditions due to the formation of a heterocyclic azlactone (also known as an oxazolone) mdpi.com. This intramolecular reaction involves the nucleophilic attack of the amide oxygen onto the activated carboxyl group, forming a five-membered ring intermediate. The α-hydrogen of this azlactone is acidic and can be readily abstracted by a base, leading to racemization before the ring is opened by a nucleophile (e.g., an amine) to form the desired amide product mdpi.com.

Another potential cyclization involves the formation of β-lactams, four-membered cyclic amides. Phenylalanine-derived structures have been used as precursors to synthesize β-lactam antagonists for biological targets explorationpub.com. Furthermore, intramolecular cyclization of related N-aryl amides has been developed as a strategy to synthesize 3-amino oxindoles, which are important pharmaceutical scaffolds rsc.org.

In the gas phase, protonated phenylalanine derivatives have been observed to undergo fragmentation that involves competition between hydroxyl transfer and cyclization reactions frontiersin.org.

Functional Group Interconversions on the this compound Scaffold

The this compound molecule offers several sites for functional group interconversions beyond the reactions already described.

At the Carboxylic Acid: The carboxylic acid can be converted into a wide range of functional groups. Besides the esters and amides discussed under hydrolysis, it can be transformed into an acid chloride using reagents like thionyl chloride, which then serves as a highly reactive intermediate for forming other derivatives.

At the Amide: The N-H of the benzoylamino group can be alkylated or undergo other substitutions, although this is less common. The amide itself can be formed via the Schotten-Baumann reaction, where β-phenylalanine is treated with benzoyl chloride in the presence of a base prepchem.comijirset.com.

On the Phenyl Ring: The aromatic phenyl ring is a site for electrophilic aromatic substitution. More advanced techniques like C-H functionalization can also be applied. For example, iridium-catalyzed C-H borylation has been used on N-Boc phenylalanine methyl esters to introduce a boryl group at the meta-position of the phenyl ring acs.org. Palladium-catalyzed β-acetoxylation has also been demonstrated on protected phenylalanine derivatives acs.org.

| Starting Group | Target Group | Reaction Type | Reagents/Conditions | Reference |

|---|---|---|---|---|

| β-Amino Acid | N-Benzoyl-β-amino acid | N-Acylation | Benzoyl chloride, base | prepchem.com |

| Carboxylic Acid | Azlactone (Oxazolone) | Intramolecular Cyclization | Peptide coupling activating agents (e.g., TBTU) | mdpi.com |

| Aromatic C-H | Aromatic C-B(pin) | C-H Borylation | Iridium catalyst, B2(pin)2 | acs.org |

| β-Phenylalanine derivative | β-Lactam | Cyclization | Multi-step synthesis | explorationpub.com |

Derivatives and Structural Analogues of 3 Benzoylamino 3 Phenyl Propionic Acid

Classification of Benzoylamino-Phenylpropionic Acid Structural Classes

While a formal classification system for the derivatives of 3-benzoylamino-3-phenyl-propionic acid is not extensively documented, a logical categorization can be established based on the nature and location of the structural modifications. This classification aids in systematically organizing the known analogues and provides a framework for the rational design of new compounds.

A practical classification system can be based on the following structural features:

Substituted Benzoylamino-Phenylpropionic Acids: This class includes derivatives with substituents on the benzoyl and/or the phenyl rings. Common substitutions involve the introduction of electron-donating or electron-withdrawing groups, which can influence the electronic properties and biological interactions of the molecule.

Alpha- and Beta-Substituted Propionic Acid Analogues: Modifications to the propionic acid backbone at the alpha or beta positions lead to this class of analogues. These substitutions can affect the conformational flexibility and steric hindrance of the molecule, potentially altering its binding affinity for biological targets.

Heterocyclic Derivatives: This class comprises compounds where the this compound moiety is incorporated into or attached to a heterocyclic ring system. The introduction of heterocycles can significantly impact the solubility, metabolic stability, and biological activity of the parent compound.

Peptide and Peptidomimetic Conjugates: This class includes molecules where this compound is linked to amino acids or peptide fragments, or used as a scaffold to create peptidomimetics. These conjugates are designed to mimic or interact with biological peptides and proteins.

This classification provides a structured approach to understanding the vast landscape of derivatives and analogues stemming from the this compound core structure.

Synthesis and Characterization of Substituted Benzoylamino-Phenylpropionic Acids

The synthesis of substituted benzoylamino-phenylpropionic acids typically involves multi-step reaction sequences, starting from readily available precursors. The characterization of these compounds relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

One common synthetic approach begins with the appropriate substituted aniline (B41778) and benzoyl chloride to form a substituted N-phenylbenzamide. This intermediate can then undergo further reactions to introduce the propionic acid side chain. For instance, a Friedel-Crafts acylation of a substituted benzene (B151609) derivative with succinic anhydride (B1165640) can yield a 4-oxo-4-phenylbutanoic acid, which can then be converted to the desired substituted this compound through a series of reductive amination and acylation steps.

An alternative strategy involves the modification of the parent this compound molecule. For example, electrophilic aromatic substitution reactions can be employed to introduce substituents onto the phenyl or benzoyl rings, although regioselectivity can be a challenge.

The characterization of these synthesized derivatives is crucial to confirm their chemical identity. The primary techniques used include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework of the molecule, providing information about the position and nature of substituents.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the amide C=O and N-H bonds, and the carboxylic acid O-H and C=O bonds.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is compared with the theoretical values for the proposed structure.

A series of N-substituted benzamide (B126) derivatives have been synthesized and characterized, demonstrating the versatility of these synthetic approaches. researchgate.net For example, the reaction of 3-hydroxyaniline with benzoyl chloride yields N-(3-hydroxyphenyl)benzamide, which can be further functionalized. nih.gov

| Derivative Class | General Synthetic Strategy | Key Characterization Techniques |

|---|---|---|

| Substituted Benzoylamino-Phenylpropionic Acids | Multi-step synthesis from substituted anilines and benzoyl chlorides, or modification of the parent compound. | NMR, IR, Mass Spectrometry, Elemental Analysis |

Alpha- and Beta-Substituted Propionic Acid Analogues

Modifications at the alpha and beta positions of the propionic acid chain of this compound give rise to a significant class of structural analogues. These substitutions can influence the compound's conformation, stereochemistry, and ultimately its biological activity.

Alpha-Substituted Analogues:

The introduction of a substituent at the alpha-position (C2) of the propionic acid moiety can create a new chiral center, leading to diastereomers. A key example of an alpha-substituted analogue is (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid. The synthesis of this compound can be achieved from (±)-trans-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid, which is treated with methanol (B129727) and aqueous hydrochloric acid. acs.org The resulting product, (±)-syn-3-amino-2-benzyloxy-3-phenylpropanoic acid, can then be benzoylated to yield the target compound. acs.org

Beta-Substituted Analogues:

Substitution at the beta-position (C3) can also introduce chirality and significantly alter the molecule's three-dimensional structure. The synthesis of beta-substituted analogues often employs methods for the enantioselective preparation of β-amino acids. One such method is the Evans oxazolidinone-auxiliary method, which has been applied to the carbamidomethylation of 3-phenylpropionic acid to produce (R)-2-(benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid. nih.gov This procedure utilizes a chiral auxiliary to control the stereochemistry of the newly formed C-N bond. nih.gov

The synthesis and characterization of these alpha- and beta-substituted analogues are essential for exploring the structure-activity relationships of this class of compounds.

| Position of Substitution | Example Analogue | Synthetic Precursor/Method |

|---|---|---|

| Alpha (C2) | (±)-syn-3-benzamido-2-hydroxy-3-phenylpropanoic acid | (±)-trans-2,4-Diphenyl-4,5-dihydrooxazole-5-carboxylic acid acs.org |

| Beta (C3) | (R)-2-(benzyloxycarbonylaminomethyl)-3-phenylpropanoic acid | Carbamidomethylation of 3-phenylpropionic acid using an oxazolidinone auxiliary nih.gov |

Heterocyclic Derivatives Incorporating the Benzoylamino-Phenylpropionic Acid Moiety

The incorporation of the this compound scaffold into heterocyclic ring systems represents a significant strategy for generating novel derivatives with potentially enhanced biological activities. Heterocycles can introduce new functional groups, alter the polarity and solubility of the parent molecule, and provide additional points of interaction with biological targets.

A notable example is the synthesis of thiazole (B1198619) derivatives. New N,N-disubstituted β-amino acids with thiazole substituents have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method. researchgate.net For instance, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid can be obtained from the reaction of N-phenyl-N-thiocarbamoyl-β-alanine with monochloroacetic acid. researchgate.net This thiazole derivative can then serve as a precursor for a series of 5-substituted analogues through condensation with various aromatic or heterocyclic aldehydes. researchgate.net

The synthesis of other heterocyclic systems, such as oxazoles and pyrimidines, containing the benzoylamino-phenylpropionic acid moiety is also an area of interest. For example, benzo[d]oxazole derivatives can be prepared by reacting 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole with chloropropionyl chloride, followed by reaction with various secondary amines. acs.org Similarly, pyrimidine (B1678525) derivatives containing an amide moiety have been synthesized, showcasing the potential for incorporating the core structure into this class of heterocycles. researchgate.net

The synthesis of these heterocyclic derivatives often involves multi-step reaction sequences, and their characterization relies on standard spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the successful formation of the desired heterocyclic ring system.

| Heterocycle | Synthetic Approach | Starting Material Example |

|---|---|---|

| Thiazole | Hantzsch synthesis | N-phenyl-N-thiocarbamoyl-β-alanine researchgate.net |

| Benzo[d]oxazole | Acylation and subsequent reaction with amines | 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole acs.org |

| Pyrimidine | Condensation reactions | - |

Peptide and Peptidomimetic Conjugates of Benzoylamino-Phenylpropionic Acid

The incorporation of this compound into peptides and its use as a scaffold for peptidomimetics is an emerging area of research. As a β-amino acid, it can be integrated into peptide sequences to create analogues with modified structures and properties. acs.org The presence of the additional methylene (B1212753) group in the backbone of β-amino acids can confer resistance to enzymatic degradation by proteases, a significant advantage for the development of peptide-based therapeutics. researchgate.netacs.org

While specific examples of peptides directly incorporating this compound are not extensively reported, the general principles of peptide synthesis are applicable. Standard solid-phase peptide synthesis (SPPS) techniques can be adapted to include β-amino acids as building blocks. acs.org This involves the sequential coupling of protected amino acids on a solid support. The synthesis of dipeptides using unprotected α-amino acids with 3-phenylpropanoic acid via mixed carbonic carboxylic anhydrides has been reported, suggesting a potential route for the formation of peptide bonds with the core structure. nih.gov

The structural diversity of β-amino acids, including the potential for substitution at the α and β carbons, provides a wide scope for the design of peptidomimetics. acs.org By incorporating this compound or its derivatives, it is possible to create molecules that mimic the secondary structures of natural peptides, such as helices and turns, and thereby interact with biological targets. nih.gov The design of such peptidomimetics often involves computational modeling to predict the conformation of the resulting molecule and its potential binding to a target protein.

The development of peptide and peptidomimetic conjugates of this compound holds promise for the creation of novel therapeutic agents with improved stability and biological activity.

| Conjugate Type | Potential Synthetic Approach | Key Feature |

|---|---|---|

| Peptide Conjugates | Solid-Phase Peptide Synthesis (SPPS) | Increased resistance to proteolysis acs.org |

| Peptidomimetics | Use of the core structure as a scaffold | Mimicry of peptide secondary structures nih.gov |

Applications of 3 Benzoylamino 3 Phenyl Propionic Acid and Its Analogues in Organic Synthesis

Role as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality of 3-Benzoylamino-3-phenyl-propionic acid and its analogues makes them valuable starting materials in asymmetric synthesis. These compounds provide a stereochemically defined framework that can be elaborated into more complex chiral molecules. The synthesis of enantiomerically pure compounds is crucial in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities.

Researchers have developed methods for the enantioselective synthesis of various substituted phenylpropionic acids for use as chiral building blocks. mdpi.comnih.gov One common strategy involves the use of a chiral auxiliary, such as an oxazolidinone, which directs the stereoselective alkylation of a propionyl group. mdpi.comnih.gov For instance, the diastereoselective benzyloxymethylation of (4R)-4-isopropyl-3-(3-phenyl-propionyl)-2-oxazolidinone is a key step in certain asymmetric syntheses. mdpi.com Following the stereocontrolled introduction of the desired substituent, the chiral auxiliary can be cleaved to yield the enantiomerically enriched propionic acid derivative. mdpi.comnih.gov This approach has been successfully employed to synthesize a range of (2S)-2-(hydroxymethylphenyl) propionic acids. mdpi.com The stereochemistry of these reactions is often confirmed through methods like X-ray crystallography. nih.gov

Synthon for Complex Natural Product Synthesis: The Taxol Side Chain

One of the most significant applications of this compound derivatives is in the semisynthesis of the anticancer drug Paclitaxel, commercially known as Taxol. researchgate.net The biological activity of Taxol is critically dependent on the C-13 side chain, which is an N-benzoyl-3-phenylisoserine unit. researchgate.netacs.orgnih.gov The synthesis of this side chain, particularly the (2R,3S) stereoisomer, is a key challenge in the production of Taxol and its analogues. researchgate.net

Derivatives of this compound serve as crucial synthons, or precursors, for this vital side chain. researchgate.net A common precursor is the cis-3-hydroxy-4-phenyl-β-lactam, which can be efficiently synthesized and then coupled to the baccatin (B15129273) III core of the Taxol molecule. acs.org Chemoenzymatic routes have also been developed, utilizing microbial or enzymatic reduction to achieve the desired stereoselectivity. researchgate.net For example, the stereoselective reduction of racemic 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester can yield the desired (2R,3S) diastereomer, which is a direct precursor to the Taxol side chain. researchgate.net

Furthermore, by modifying the structure of the this compound synthon, chemists can create novel Taxol analogues with potentially improved properties. acs.orgnih.gov For example, analogues with substitutions on the phenyl rings of the side chain have been synthesized and evaluated for their biological activity. nih.gov

| Taxol Side Chain Precursor | Synthetic Approach | Key Intermediate |

| (2R,3S)-(-)-N-benzoyl-3-phenyl isoserine ethyl ester | Microbial and enzymatic reduction | Racemic 2-keto-3-(N-benzoylamino)-3-phenylpropionic acid ethyl ester |

| N-acyl beta-lactams | Ester enolate-imine cyclocondensation | 3-hydroxy-4-aryl-2-azetidinone derivatives |

| N-benzoyl-(2R,3S)-3-phenylisoserine | Coupling to baccatin III core | (2R,3S)-β-amino acids from ring-opened β-lactams |

Scaffold Design for Peptidomimetic Chemistry

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability or oral bioavailability. The rigid backbone and defined stereochemistry of this compound and its analogues make them excellent scaffolds for the design of peptidomimetics. By incorporating these structures into peptide sequences, chemists can create novel molecules with tailored biological activities.

3-Amino-3-phenyl-propionic acid is a β-amino acid, and its incorporation into peptide chains results in the formation of β-peptides. Unlike natural peptides, which are composed of α-amino acids, β-peptides often adopt unique and stable secondary structures, such as helices and sheets. The phenyl and benzoyl groups of this compound can influence the folding of the β-peptide chain through steric and electronic interactions, allowing for the rational design of specific three-dimensional structures.

The inclusion of non-proteinogenic amino acids, like this compound, into peptide sequences is a powerful strategy for modulating their secondary structure and increasing their resistance to enzymatic degradation. Natural peptides are often susceptible to rapid breakdown by proteases, which limits their therapeutic potential. The unnatural backbone of peptides containing β-amino acids is not recognized by many proteases, leading to significantly enhanced proteolytic stability. mdpi.com

Furthermore, the conformational constraints imposed by the bulky phenyl and benzoyl groups can help to stabilize specific secondary structures, such as helices or turns. mdpi.com This pre-organization of the peptide backbone can lead to higher binding affinity and selectivity for biological targets. By strategically placing these residues within a peptide sequence, researchers can control its shape and stability, which are key determinants of its biological function. mdpi.com

Intermediates in the Synthesis of Biologically Relevant Chemical Entities

Beyond the synthesis of Taxol, this compound and its analogues serve as important intermediates in the creation of a wide array of other biologically active molecules. orientjchem.org The aryl propionic acid scaffold is a common feature in many pharmaceuticals, and the ability to synthesize chiral derivatives of this structure is of great interest to medicinal chemists. orientjchem.org

The structural features of this compound make it a suitable starting point for the synthesis of various enzyme inhibitors. The carboxylic acid group can interact with active site residues of enzymes, while the phenyl and benzoyl groups can be modified to optimize binding and selectivity.

An asymmetric synthetic route to 2-substituted-3-aminocarbonyl propionic acid, a key component of low-molecular-weight renin inhibitors, has been described. nih.gov This synthesis utilizes a diastereoselective alkylation step with a chiral oxazolidinone. nih.gov Additionally, derivatives of (Z)-3-phenyl-2-benzoylpropenoic acid have been synthesized and identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.govnih.gov The structure-activity relationship studies of these compounds have shown that modifications to the phenyl and benzoyl rings can significantly impact their inhibitory activity. nih.gov

| Enzyme Target | Inhibitor Class | Role of Propionic Acid Derivative |

| Renin | Low-molecular-weight renin inhibitors | Key structural component (2-substituted-3-aminocarbonyl propionic acid) |

| Aldose Reductase | (Z)-3-phenyl-2-benzoylpropenoic acid derivatives | Core scaffold for inhibitor design |

Computational Chemistry and Spectroscopic Analysis in the Study of 3 Benzoylamino 3 Phenyl Propionic Acid

Computational Modeling for Conformational Analysis

Computational modeling is a powerful tool for investigating the conformational landscape of flexible molecules like 3-Benzoylamino-3-phenyl-propionic acid. Techniques such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods are employed to calculate the molecule's geometric and electronic properties. researchgate.netwikipedia.org These calculations help identify stable conformers and the energy barriers between them.

The conformational flexibility of N-acylated amino acids is significant, with rotations possible around several single bonds, including the C-N amide bond and bonds within the propionic acid backbone and the phenyl rings. researchgate.netnih.gov By performing a potential energy surface (PES) scan, researchers can systematically alter specific dihedral angles within the molecule to map out the energy landscape and locate the lowest-energy (most stable) conformations. researchgate.net For molecules with similar structural motifs, DFT studies have been used to explore the full conformational space and analyze the relative stabilities of different conformers, which are often stabilized by intramolecular interactions like hydrogen bonds. researchgate.netnih.gov The choice of basis set, such as 6-31G** or 6-311++G(d,p), is crucial for obtaining accurate results that correlate well with experimental data. researchgate.netresearchgate.net These theoretical studies provide fundamental insights into the shapes the molecule is likely to adopt, which is critical for understanding its interactions with biological systems.

Molecular Docking and Receptor-Ligand Interaction Studies for Chemical Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in elucidating the potential biological targets and mechanisms of action for compounds like this compound. As a derivative of an arylpropionic acid, it shares structural similarities with known biologically active compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.org

Docking studies on analogous arylpropionic acid derivatives have been performed to investigate their interaction with enzymes like cyclooxygenases (COX-1 and COX-2). nih.govnih.gov In these studies, the ligand (the small molecule) is placed into the binding site of a protein receptor (the biological target). The simulation then calculates the most stable binding poses, considering interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges. nih.govnih.gov

For example, the carboxylate group of arylpropionic acids typically forms key interactions, such as salt bridges with positively charged amino acid residues (e.g., Arginine) in the active site. nih.gov The phenyl rings can fit into hydrophobic pockets, forming van der Waals contacts with nonpolar residues. nih.govnih.gov Docking results, often expressed as a binding energy or score, help to rank potential compounds and provide a rationale for their observed biological activity, guiding the design of more potent and selective molecules. nih.govekb.eg

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound, providing detailed information about its atomic connectivity, molecular weight, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton. The aromatic protons on the two phenyl rings would typically appear as multiplets in the range of δ 7.0-8.0 ppm. The amide proton (N-H) would likely appear as a doublet downfield, its chemical shift being sensitive to solvent and concentration. The protons of the propionic acid backbone, specifically the methine (CH) and methylene (B1212753) (CH₂) groups, would resonate in the aliphatic region of the spectrum, with their multiplicity revealing adjacent proton couplings. upb.roijirset.com

The ¹³C NMR spectrum provides information on each unique carbon atom. steelyardanalytics.com The carbonyl carbons of the carboxylic acid and the amide functional groups are the most deshielded, appearing at the low-field end of the spectrum (typically δ 165-180 ppm). nih.govresearchgate.net The aromatic carbons would generate a series of signals between δ 120-140 ppm, while the aliphatic carbons of the propionic acid chain would be found at the high-field end of the spectrum. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 180 |

| Amide (N-H) | ~8.5 (d) | N/A |

| Amide Carbonyl (C=O) | N/A | 165 - 170 |

| Aromatic (C-H) | 7.2 - 7.9 (m) | 125 - 140 |

| Methine (N-CH-Ph) | ~4.5 - 5.0 (m) | 50 - 60 |

| Methylene (-CH₂-COOH) | ~2.5 - 3.0 (m) | 35 - 45 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molar mass: 269.3 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z = 269.

Electron Ionization (EI) is a common MS technique that causes extensive fragmentation. The fragmentation of N-acylated amino acids often follows predictable pathways. nih.gov Common fragmentation patterns for this molecule would include:

Loss of the carboxyl group: Cleavage of the C-C bond adjacent to the carboxyl group can lead to the loss of a •COOH radical (45 Da) or CO₂ (44 Da), resulting in a significant fragment ion. miamioh.edu

Amide bond cleavage: The bond between the benzoyl group and the nitrogen can break, leading to characteristic ions such as the benzoyl cation ([C₆H₅CO]⁺) at m/z = 105. nih.gov

Side-chain fragmentation: Cleavage can occur within the propionic acid backbone.

Aromatic ring fragmentation: The phenyl rings can also fragment, though the benzoyl and phenyl groups themselves are relatively stable fragments. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragment Lost |

|---|---|---|

| 269 | [M]⁺ (Molecular Ion) | - |

| 224 | [M - COOH]⁺ | •COOH |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | •NHCH(Ph)CH₂COOH |

| 77 | [C₆H₅]⁺ (Phenyl cation) | •CONHCH(Ph)CH₂COOH |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

The carboxylic acid group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. The amide group shows a characteristic N-H stretching vibration around 3300 cm⁻¹ and a strong C=O (Amide I) band near 1650 cm⁻¹. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. upb.roijirset.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | ~3300 |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 |

| Carboxylic Acid C=O | C=O Stretch | 1700 - 1725 |

| Amide C=O | C=O Stretch (Amide I) | ~1650 |

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. Since the molecule contains a chiral center at the C3 position, it can exist as a pair of enantiomers. Chiral chromatography is specifically required to separate these enantiomers and determine the enantiomeric excess (ee) of a sample.

This separation is achieved using a chiral stationary phase (CSP) in the HPLC column. azypusa.com The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. The mobile phase composition, typically a mixture of solvents like hexane (B92381) and an alcohol, is optimized to achieve the best resolution between the enantiomer peaks. researchgate.net By integrating the area of the peaks corresponding to each enantiomer in the resulting chromatogram, the ratio of the two can be calculated, allowing for a precise determination of enantiomeric purity. hplc.eu

Future Research Directions for 3 Benzoylamino 3 Phenyl Propionic Acid

Development of Novel Stereoselective Synthetic Methodologies

The biological and chemical properties of chiral molecules like 3-Benzoylamino-3-phenyl-propionic acid are intrinsically linked to their stereochemistry. Consequently, a primary focus of future research will be the development of more efficient and precise methods for synthesizing specific stereoisomers of this compound and its derivatives.

Key areas of investigation will include:

Catalytic Asymmetric Synthesis : A significant avenue of research lies in creating novel chiral catalysts, such as squaramide cinchona alkaloids or copper-based systems, to drive the asymmetric synthesis of β-amino acid frameworks. chinesechemsoc.orgmdpi.com The goal is to develop methods that provide high enantioselectivity and yield, allowing for the controlled production of either the (R) or (S) enantiomer. nih.gov Catalytic approaches are sought that can deliver the final product directly, minimizing the need for separate protecting group manipulations. acs.org

Enzymatic Resolution : Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Future work could explore a wider range of enzymes, such as lipases and proteases, for the kinetic resolution of racemic mixtures of this compound esters. nih.govtandfonline.com The development of industrial-scale processes using robust and recyclable enzymes is a significant long-term goal. nih.gov

Auxiliary-Controlled Synthesis : The use of chiral auxiliaries attached to the molecule to direct stereoselective reactions remains a valuable strategy. Research could focus on new, easily attachable and removable auxiliaries that offer superior stereocontrol during the formation of the β-amino acid backbone.

These advancements will not only make the desired stereoisomers of this compound more accessible but also pave the way for the synthesis of a diverse library of structurally related chiral compounds.

Exploration of New Chemical Transformations and Reactivity Patterns

Understanding the full scope of a molecule's reactivity is fundamental to unlocking its synthetic potential. For this compound, future research will delve into novel transformations at its key functional groups: the carboxylic acid, the amide, and the aromatic rings.

Potential research avenues include:

Carboxylic Acid Derivatization : Beyond standard esterification and amide bond formation, research can explore more complex transformations. This includes converting the carboxylic acid into ketones, aldehydes, or other functional groups, which could serve as handles for further synthetic elaboration or for creating bioconjugates.

Amide Group Modification : While the benzoyl group provides stability, methods for its selective cleavage or transformation would enhance the compound's versatility as a synthetic intermediate. This would allow for the introduction of different acyl groups to fine-tune the molecule's properties.

Aromatic Ring Functionalization : The two phenyl rings offer sites for electrophilic aromatic substitution reactions. Developing methodologies to selectively introduce substituents (e.g., halogens, nitro groups, alkyl groups) onto specific positions of either the β-phenyl or the benzoyl ring would create a wide array of new analogues with potentially different biological or material properties.

Backbone Modification : Investigating reactions that modify the propionic acid backbone, such as α- or β-functionalization, could lead to the creation of derivatives with altered conformations and physicochemical characteristics.

By expanding the synthetic toolkit for this molecule, chemists can generate a greater diversity of structures for various applications.

Design and Synthesis of Advanced Scaffolds for Chemical Biology Applications

β-Amino acids are valuable building blocks in medicinal chemistry because they can be incorporated into peptides to create "peptidomimetics." nih.govnih.gov These modified peptides often exhibit enhanced stability against degradation by enzymes (proteolysis) compared to their natural α-peptide counterparts. acs.orgresearchgate.net This resistance makes them attractive candidates for drug development.

Future research in this area will focus on using this compound as a core scaffold to build molecules for biological investigation:

Peptidomimetics and Foldamers : Incorporating this compound into peptide chains can induce specific, stable secondary structures, such as helices and turns. acs.orgstanford.edu Research will focus on synthesizing oligomers (short polymers) containing this unit to create novel "foldamers"—molecules that fold into predictable three-dimensional shapes. These structures can be designed to mimic the surfaces of natural proteins and disrupt protein-protein interactions, which are implicated in many diseases. nih.gov

Molecular Probes : By attaching fluorescent tags or reactive groups to the this compound scaffold, researchers can create chemical probes. These tools are essential for studying biological processes, identifying new drug targets, and validating the mechanisms of action of bioactive molecules. acs.org

Targeting Bioactive Conformations : The constrained nature of β-amino acid scaffolds can be used to lock a molecule into a specific shape that is recognized by a biological target, such as a receptor or enzyme. acs.org Designing and synthesizing derivatives of this compound with specific side chains and stereochemistries could lead to potent and selective inhibitors or modulators of biological targets. tandfonline.com

This research direction bridges synthetic chemistry with biology, aiming to create sophisticated molecular tools and potential therapeutic leads.

Applications in Advanced Materials Science and Industrial Chemical Synthesis

The unique structural features of β-amino acids and their derivatives suggest their potential use in the creation of novel polymers and advanced materials. digitellinc.com Furthermore, developing efficient, large-scale production methods is crucial for any practical application.

Future explorations in this domain include:

Bio-inspired Polymers : The ability of β-amino acids to form stable, ordered structures makes them excellent candidates for creating novel polymers. Research could focus on the ring-opening polymerization of β-lactam derivatives of 3-amino-3-phenylpropionic acid or the condensation polymerization of the acid itself to create polyamides. digitellinc.comnih.gov These materials could have applications as biocompatible plastics, hydrogels for tissue engineering, or cell-adhesive materials. nih.gov

Functional Materials : The aromatic rings in this compound provide opportunities for creating materials with interesting electronic or optical properties. By incorporating this monomer into larger polymer structures, it may be possible to develop materials for sensors, electronics, or other advanced technological applications.

Process Optimization for Industrial Synthesis : For any of the above applications to be realized, cost-effective and scalable synthetic routes are necessary. Future research will need to address the challenges of large-scale production, focusing on minimizing steps, using cheaper starting materials, and developing processes that are safe and environmentally friendly. ijirset.comgoogle.com This includes optimizing reaction conditions for existing methods like the Rodionow-Johnson reaction, which can be used to produce the core β-phenylalanine structure. nih.gov

This work aims to translate the molecular-level properties of this compound into macroscopic materials with valuable functions.

Integration of Advanced Computational Studies for Structure-Function Relationship Elucidation

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving time and resources. Integrating these methods will be essential for rationally designing new derivatives of this compound with desired functions.

Key computational approaches will include:

Molecular Modeling and Conformational Analysis : Computer simulations can predict the stable three-dimensional shapes (conformations) that the molecule and its derivatives can adopt. This is crucial for understanding how these molecules will interact with biological targets or self-assemble into larger structures.

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies correlate the structural features of a series of molecules with their biological activity. nih.gov By developing QSAR models for derivatives of this compound, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis and testing. nih.govresearchgate.net

Molecular Docking : This technique simulates the binding of a molecule to the active site of a target protein. nih.gov Docking studies can be used to predict whether a derivative of this compound is likely to be a potent inhibitor of a specific enzyme, helping to guide the design of new therapeutic agents. tandfonline.com

By combining computational predictions with empirical laboratory work, the process of discovery can be significantly accelerated, leading to a deeper understanding of the structure-function relationships that govern the behavior of this versatile compound.

Q & A

Q. Why might melting point data vary across studies?

- Methodological Answer : Variations arise from polymorphic forms or impurities. Recrystallization in different solvents (ethanol vs. hexane) can yield distinct crystalline phases. Differential Scanning Calorimetry (DSC) quantifies melting behavior and identifies polymorphs.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.